![molecular formula C25H23NO5 B2657026 (2S)-2-{[(9H-芴-9-基甲氧羰基)氨基]-4-苯氧基丁酸} CAS No. 1821774-68-8](/img/structure/B2657026.png)

(2S)-2-{[(9H-芴-9-基甲氧羰基)氨基]-4-苯氧基丁酸}

货号 B2657026

CAS 编号:

1821774-68-8

分子量: 417.461

InChI 键: DFSBFNQOGULCOD-QHCPKHFHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

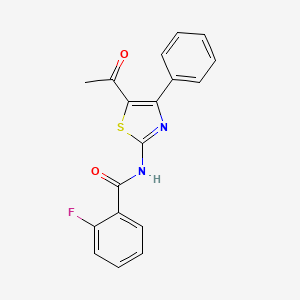

描述

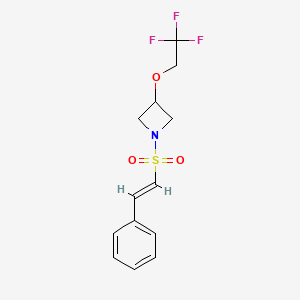

“(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid” is a compound with the molecular formula C23H24N2O6 . It is related to the family of fluoren-9-ylmethoxycarbonyl (Fmoc) compounds, which are commonly used in peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives, such as the compound , typically starts from the corresponding protected amino acid and sodium azide (NaN3). The process involves the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting products are usually crystalline solids that are stable at room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an amino group, and a phenoxybutanoic acid group . The Fmoc group is a common protecting group used in peptide synthesis, and it can be removed under mild basic conditions .Chemical Reactions Analysis

As an Fmoc-protected amino acid derivative, this compound can participate in peptide coupling reactions. The Fmoc group can be removed under mild basic conditions to reveal the free amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis

The compound is a crystalline solid at room temperature . Its molecular formula is C23H24N2O6, and it has an average mass of 424.447 Da and a monoisotopic mass of 424.163422 Da .科学研究应用

- Fmoc amino acid azides derived from N-Fmoc-O-phenyl-L-homoserine serve as stable coupling agents in peptide synthesis. These crystalline solids are useful for linking amino acids during peptide chain elongation .

- Fmoc-dipeptides containing α-methyl-L-phenylalanine, a derivative of N-Fmoc-O-phenyl-L-homoserine, self-assemble into supramolecular nanostructures. These nanostructures form hydrogels, making them promising materials for tissue engineering, drug delivery, and wound healing .

- The Fmoc group, when combined with phenylalanine, leads to hydrogel formation. Researchers have explored these Fmoc-phenylalanine-based hydrogels for their potential in biomedical applications .

- N-Fmoc-O-phenyl-L-homoserine derivatives contribute to the formation of supramolecular nanostructures. These structures can be tailored by varying the position and number of methyl groups, impacting their morphology and gel-forming ability .

- The FF dipeptide, bearing the Fmoc group (Fmoc-FF), is a simple scaffold used to create diverse supramolecular nanostructures. These nanostructures have potential applications in drug delivery and tissue engineering .

- Fmoc amino acids, including N-Fmoc-O-phenyl-L-homoserine, have gained attention in biomedical research and industry. Their unique properties make them valuable for drug development, diagnostics, and biofunctional materials .

Peptide Synthesis and Coupling Agents

Hydrogel Formation

Biofunctional Materials

Supramolecular Nanostructures

Aromatic Phenylalanine–Phenylalanine Dipeptides

Biomedical Research and Industry

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBFNQOGULCOD-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)

![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)

![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)

![(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2656966.png)